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Introduction

Terizidone is a second-line anti-tuberculosis drug, which is structurally a combination of two
molecules of D-cycloserine.[1] Following administration, Terizidone acts as a prodrug, rapidly
and almost completely hydrolyzing into its active metabolite, cycloserine.[1][2] Cycloserine then
exerts its antimicrobial effect by inhibiting bacterial cell wall synthesis.[1] Due to this rapid and
extensive conversion, the majority of pharmacokinetic studies have focused on cycloserine
rather than the parent drug, Terizidone. This guide summarizes the available, though limited,
preclinical pharmacokinetic data for Terizidone and its active metabolite, cycloserine, to aid
researchers in drug development. A significant portion of the detailed pharmacokinetic
parameters available in the literature is derived from human studies; however, where available,
data from preclinical models are presented.

l. Physicochemical Properties and Formulation

Terizidone is presented as a capsule for oral administration.[3] The formulation of the drug can
influence its absorption kinetics. For instance, administration of the powder from opened
capsules leads to a faster absorption transit time compared to swallowing the whole capsule,
although this does not appear to affect overall bioavailability.[4]

Il. Pharmacokinetics
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The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism,
and excretion (ADME). Due to the rapid conversion of Terizidone to cycloserine, the preclinical
pharmacokinetic data for Terizidone itself is scarce. Most studies focus on the resulting
cycloserine concentrations.

Absorption

Terizidone is rapidly and almost completely absorbed after oral administration.[2] The
absorption of Terizidone can be described by a modified transit compartment model.[5][6][7] In
human studies, a mean transit time of 1.7 hours and an absorption rate constant of 2.97 h—1
have been reported.[5][6][7] The presence of high-fat meals has been shown to delay the
absorption and decrease the maximum plasma concentration (Cmax) of Terizidone.[3]

Distribution

Following absorption and conversion to cycloserine, the active drug is widely distributed
throughout the body. The apparent volume of distribution (Vp/F) for Terizidone has been
estimated to be 13.4 L in humans.[5][6][7] Serum albumin levels have been shown to have a
significant effect on the Vp/F of Terizidone.[5][6][7]

Metabolism

The primary metabolic pathway for Terizidone is hydrolysis to two molecules of D-cycloserine
and one molecule of terephthalaldehyde.[1][3] This conversion is thought to occur pre-
systemically, likely in the gastrointestinal tract.[8] It is estimated that approximately 29% of the
administered Terizidone is converted to cycloserine.[5][6][7] The metabolism of cycloserine
itself has not been fully characterized in preclinical models.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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